molecular formula C15H14N2O4 B5804095 N'-[(E)-(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(E)-(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5804095
M. Wt: 286.28 g/mol
InChI Key: JTSLBIOVYPEZJE-LZYBPNLTSA-N
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Description

N’-[(E)-(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology . This compound, in particular, has a unique structure that combines a furan ring with a benzodioxine moiety, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of 5-methylfurfural with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

N’-[(E)-(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The compound’s hydrazone group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide include:

These compounds share the hydrazone functional group and similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties

Properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-6-7-11(20-10)8-16-17-15(18)14-9-19-12-4-2-3-5-13(12)21-14/h2-8,14H,9H2,1H3,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSLBIOVYPEZJE-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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